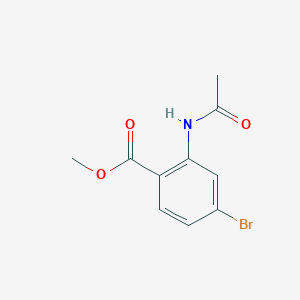

Methyl 2-acetamido-4-bromobenzoate

Description

Structural Classification within Halogenated Benzoate (B1203000) Esters

Methyl 2-acetamido-4-bromobenzoate is fundamentally a derivative of benzoic acid, where the carboxylic acid proton is replaced by a methyl group, forming a methyl ester. The presence of a bromine atom on the aromatic ring places it within the broad class of halogenated aromatic compounds. Halogenation significantly influences a molecule's electronic properties, reactivity, and biological activity.

The key functional groups define its classification:

Benzoate Ester: This group is generally stable but can undergo hydrolysis to the corresponding carboxylic acid or be converted into other functional groups, providing a handle for molecular modification.

Halogenated Arene: The bromine atom at the 4-position is a crucial feature. It acts as a leaving group in various transition-metal-catalyzed cross-coupling reactions, making it a key site for introducing new carbon-carbon or carbon-heteroatom bonds.

Substituted Acetanilide: The 2-acetamido group, an acetyl-protected amine, is an ortho, para-directing group in electrophilic aromatic substitution. More importantly, it is a direct precursor to heterocyclic ring systems.

The combination of these features makes Methyl 2-acetamido-4-bromobenzoate a multifunctional building block.

Table 1: Physicochemical Properties of Related Compounds

| Property | Methyl 2-amino-4-bromobenzoate | Methyl 4-bromobenzoate (B14158574) |

|---|---|---|

| CAS Number | 135484-82-2 bldpharm.com | 619-42-1 nih.govsigmaaldrich.com |

| Molecular Formula | C₈H₈BrNO₂ sigmaaldrich.com | C₈H₇BrO₂ nih.gov |

| Molecular Weight | 230.06 g/mol sigmaaldrich.com | 215.04 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com | Powder sigmaaldrich.com |

Theoretical Significance in Contemporary Organic Synthesis

The synthetic utility of Methyl 2-acetamido-4-bromobenzoate is derived from the distinct reactivity of its functional groups. It serves as a valuable scaffold for building molecular complexity.

Precursor to Quinazolinones: The most significant theoretical application of 2-acetamidobenzoate esters is in the synthesis of quinazolinones. Quinazolinones are a large class of heterocyclic compounds that form the core of numerous biologically active molecules and pharmaceuticals. The reaction typically involves the cyclization of the 2-acetamido-benzoate structure with a nitrogen source, such as hydrazine or an amine, to form the quinazolinone ring system. The synthesis of quinazolin-4(3H)-ones often starts from 2-aminobenzoic acid derivatives, which are precursors to the target compound. researchgate.net

Platform for Cross-Coupling Reactions: The bromine atom is a versatile functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination). This allows for the selective introduction of a wide variety of substituents at the 4-position of the benzene (B151609) ring, a common strategy in drug discovery to explore the structure-activity relationship of a lead compound. For example, Methyl 4-bromobenzoate is widely used as a starting material in syntheses involving such cross-coupling reactions. sigmaaldrich.comchemicalbook.com

Modulation of Reactivity: The acetamido group serves as a protected form of an amine. In synthesis, this protection prevents unwanted side reactions and can be removed later if the free amine is required. Its position ortho to the methyl ester group is critical for the cyclization reactions that form fused heterocyclic systems like quinazolinones.

Table 2: Functional Group Roles in Synthesis

| Functional Group | Position | Primary Synthetic Role |

|---|---|---|

| Methyl Ester | 1 | Precursor to carboxylic acid; participates in cyclization. |

| Acetamido Group | 2 | Protected amine; key component for quinazolinone ring formation. |

| Bromine Atom | 4 | Reactive site for cross-coupling reactions to build complexity. |

Current Research Landscape and Unexplored Avenues

While dedicated research on Methyl 2-acetamido-4-bromobenzoate is scarce, the broader fields related to its structure are highly active. The synthesis of novel quinazolinone derivatives for applications as anticancer, antimicrobial, and anti-inflammatory agents remains a major focus in medicinal chemistry. ijstr.org Compounds with the 2-acetamidobenzoate core are essential starting materials in these endeavors.

The primary unexplored avenue for this specific compound lies in its systematic use as a bifunctional reagent. A potential research direction would involve a two-step synthetic strategy:

Utilize the bromine atom at the 4-position for a cross-coupling reaction to install a desired substituent.

Subsequently, perform a cyclization reaction using the 2-acetamido and methyl ester groups to generate a novel, 6-substituted quinazolinone.

This approach would provide a straightforward route to libraries of new quinazolinone-based compounds for biological screening. Furthermore, detailed investigation into the compound's own physicochemical properties, crystal structure, and reactivity profile is an area that remains to be explored, which could reveal unique characteristics conferred by its specific substitution pattern. Its potential as an intermediate in the synthesis of functional materials, dyes, or agrochemicals is also an open field of inquiry. chemicalbook.com

Properties

IUPAC Name |

methyl 2-acetamido-4-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-6(13)12-9-5-7(11)3-4-8(9)10(14)15-2/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZNILWYRRXBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Acetamido 4 Bromobenzoate

Direct Synthetic Routes to the Compound

Direct synthetic routes to Methyl 2-acetamido-4-bromobenzoate are not commonly reported in the scientific literature. The challenge lies in the selective introduction of three different substituents—a methyl ester, an acetamido group, and a bromine atom—onto the benzene (B151609) ring in a single, controlled reaction. The inherent directing effects of these functional groups make a one-pot synthesis that yields the desired 2,4-disubstituted pattern with a 1-acetamido group highly improbable. Therefore, the synthesis of this compound relies on sequential, multi-step strategies.

Multi-Step Synthesis via Precursors (e.g., from Methyl 2-amino-4-bromobenzoate)

The most logical and widely practiced approach for the synthesis of Methyl 2-acetamido-4-bromobenzoate involves a multi-step sequence starting from a suitable precursor. A key intermediate in this process is Methyl 2-amino-4-bromobenzoate nih.govsigmaaldrich.com. The synthesis can be broken down into two primary transformations: the esterification of the carboxylic acid and the acetylation of the amino group.

Step 1: Synthesis of the Precursor, Methyl 2-amino-4-bromobenzoate

The precursor, Methyl 2-amino-4-bromobenzoate, is synthesized from 2-amino-4-bromobenzoic acid sigmaaldrich.com. A common method for this transformation is Fischer esterification. This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid, and heating the mixture under reflux prepchem.com. The acidic environment protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol.

A representative procedure would involve suspending 2-amino-4-bromobenzoic acid in methanol, followed by the careful addition of concentrated sulfuric acid. The mixture is then heated at reflux for several hours. After completion, the reaction is cooled, and the excess methanol is removed under reduced pressure. The resulting crude product is then neutralized, extracted with an organic solvent, and purified, typically by recrystallization, to yield pure Methyl 2-amino-4-bromobenzoate.

Step 2: Acetylation of Methyl 2-amino-4-bromobenzoate

The final step in the synthesis is the N-acetylation of Methyl 2-amino-4-bromobenzoate to yield the target compound. This is a standard transformation that can be achieved using various acetylating agents, with acetic anhydride (B1165640) being one of the most common mdpi.comorientjchem.org. The reaction is often carried out in the presence of a base or a catalyst to facilitate the process.

In a typical laboratory setting, Methyl 2-amino-4-bromobenzoate would be dissolved in a suitable solvent. Acetic anhydride is then added, often in slight excess. The reaction can be performed at room temperature or with gentle heating to ensure completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is isolated by pouring the reaction mixture into water, which hydrolyzes the excess acetic anhydride. The solid product, Methyl 2-acetamido-4-bromobenzoate, precipitates out and can be collected by filtration, washed, and purified by recrystallization.

Optimization of Reaction Conditions and Efficiency

The efficiency of the multi-step synthesis of Methyl 2-acetamido-4-bromobenzoate can be optimized by carefully controlling the reaction conditions for both the esterification and acetylation steps.

For the Esterification Step:

| Parameter | Condition | Rationale |

| Catalyst | Concentrated Sulfuric Acid | A strong acid catalyst is essential to protonate the carboxylic acid and increase its reactivity towards the weakly nucleophilic methanol. |

| Solvent | Methanol (in excess) | Serves as both the reactant and the solvent, with the excess driving the equilibrium towards the product side according to Le Chatelier's principle. |

| Temperature | Reflux | Heating the reaction mixture to the boiling point of methanol increases the reaction rate. |

| Reaction Time | Several hours | Sufficient time is required to ensure the reaction goes to completion. |

For the Acetylation Step:

| Parameter | Condition | Rationale |

| Acetylating Agent | Acetic Anhydride | A common and effective reagent for N-acetylation. Acetyl chloride can also be used but is more reactive and moisture-sensitive. |

| Catalyst/Base | Weakly acidic or basic conditions | The reaction can be catalyzed by acids or bases. For instance, using vinegar (acetic acid) can provide a mildly acidic environment that promotes the reaction ijcrt.org. Alternatively, a weak base can be used to neutralize the acetic acid byproduct. |

| Temperature | Room Temperature to mild heating | The reaction is often exothermic and can proceed at room temperature. Gentle heating can be applied to ensure complete conversion. |

| Solvent | Various organic solvents or solvent-free | The reaction can be carried out in various solvents or even under solvent-free conditions to improve efficiency and reduce waste mdpi.com. |

Sustainable Chemistry Principles in the Synthesis of Methyl 2-acetamido-4-bromobenzoate

The principles of green chemistry can be applied to the synthesis of Methyl 2-acetamido-4-bromobenzoate to make the process more environmentally friendly and efficient.

For the Acetylation Step:

Several greener alternatives to traditional acetylation methods have been developed. These include:

Catalyst-free and Solvent-free Acetylation: Performing the acetylation with acetic anhydride under solvent-free conditions can significantly reduce waste and simplify the work-up procedure mdpi.com.

Use of Greener Catalysts: Employing environmentally benign catalysts, such as zeolites or metal acetates in acetic acid, can replace more hazardous acid or base catalysts researchgate.net. The use of vinegar as a weak acid catalyst is another eco-friendly option ijcrt.org.

Alternative Acetylating Agents: Research into safer acetylating agents to replace the irritant and potentially genotoxic acetyl chloride and acetic anhydride is ongoing. For instance, the use of acetonitrile (B52724) as an acetylating agent in a continuous-flow system with an alumina (B75360) catalyst has been reported as a sustainable alternative nih.gov.

By incorporating these green chemistry principles, the synthesis of Methyl 2-acetamido-4-bromobenzoate can be made more sustainable, with higher atom economy, reduced waste generation, and the use of less hazardous materials.

Chemical Reactivity and Transformation Pathways of Methyl 2 Acetamido 4 Bromobenzoate

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a key site for a range of transformations, most notably for the formation of new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C-4 position of the benzene (B151609) ring. uwindsor.ca The aryl bromide of Methyl 2-acetamido-4-bromobenzoate serves as an excellent electrophilic partner in these transformations.

The Heck reaction facilitates the coupling of the aryl bromide with alkenes to form substituted olefins. organic-chemistry.orgnih.gov This reaction typically involves a palladium catalyst, a base, and an appropriate solvent. mdpi.com For Methyl 2-acetamido-4-bromobenzoate, a ligand-free palladium catalysis approach could be employed, similar to methods used for coupling other aryl bromides with activated acrylates. researchgate.netresearchgate.net The reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated product and regenerate the active catalyst. nih.gov

The Suzuki-Miyaura coupling reaction is a versatile method for creating a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester. libretexts.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov The process requires a palladium catalyst, a base (like potassium carbonate or cesium carbonate), and a suitable solvent. organic-chemistry.orgnih.gov The catalytic cycle involves oxidative addition, transmetalation with the boronic acid derivative, and reductive elimination. uwindsor.ca This reaction would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-4 position of the parent molecule. nih.gov

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgmit.edu This reaction has broad applicability, allowing for the introduction of primary and secondary amines, as well as other nitrogen-containing functional groups. nih.gov The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial to the success of this reaction, enabling the coupling of a wide array of substrates under relatively mild conditions. researchgate.net For Methyl 2-acetamido-4-bromobenzoate, this reaction provides a direct route to N-aryl products, which are prevalent in pharmaceuticals. beilstein-journals.org The mechanism generally proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. researchgate.net

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Product Type |

|---|---|---|---|---|

| Heck Reaction | Alkene (e.g., Methyl acrylate) | Pd(OAc)₂, Pd/C | K₂CO₃, Et₃N | 4-Vinylbenzoate derivative |

| Suzuki Coupling | Boronic Acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | 4-Aryl/Alkylbenzoate derivative |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd₂(dba)₃ / XPhos, BippyPhos | NaOᵗBu, Cs₂CO₃ | 4-Aminobenzoate derivative |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org

In the case of Methyl 2-acetamido-4-bromobenzoate, the bromine atom is the leaving group. The substituents on the ring are the acetamido group at the ortho position and the methyl ester group at the meta position relative to the bromine. The ester group is electron-withdrawing, but its effect from the meta position is less pronounced for stabilizing the Meisenheimer complex. libretexts.org The acetamido group is generally considered an activating group in electrophilic substitution due to the lone pair on the nitrogen, but in the context of SNAr, its effect is more complex. While the carbonyl within the acetamido group has an electron-withdrawing inductive effect, the nitrogen lone pair can participate in resonance. Therefore, the ring is not considered strongly activated for SNAr, and forcing conditions (high temperatures, strong nucleophiles) would likely be required for this transformation to occur. nih.gov Reactions on similar systems, such as methyl 3-nitropyridine-4-carboxylate, show that substitution is possible but often requires significant activation, in that case by a nitro group. researchgate.net

Reductive Transformations

The aryl bromide moiety can undergo reductive dehalogenation, a transformation that replaces the bromine atom with a hydrogen atom. This is a useful reaction for removing the halogen when it is no longer needed after serving as a directing group or a handle for other reactions. A common and efficient method for this transformation is catalytic hydrogenation. sci-hub.se This typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol (B145695) or ethyl acetate. This method is effective for a variety of substituted aryl bromides, including those with structures analogous to Methyl 2-acetamido-4-bromobenzoate. sci-hub.se Another possibility includes certain biological transformations, where microorganisms have been shown to reductively dehalogenate halobenzoates. nih.gov

Reactivity of the Acetamido Functional Group

The acetamido group (-NHCOCH₃) also presents opportunities for chemical modification, primarily through reactions involving the amide bond itself or the N-H proton.

Amide Hydrolysis and Subsequent Derivatization

The amide bond of the acetamido group can be cleaved through hydrolysis under either acidic or basic conditions. libretexts.org This reaction converts the acetamido group back into an amino group, yielding Methyl 2-amino-4-bromobenzoate.

Acid-catalyzed hydrolysis typically involves heating the amide with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. libretexts.orgyoutube.com The mechanism begins with the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. youtube.comresearchgate.net Subsequent proton transfers and elimination of the amine lead to the formation of a carboxylic acid (acetic acid in this case) and the protonated amine (the ammonium (B1175870) salt of Methyl 2-amino-4-bromobenzoate). youtube.com

Base-catalyzed hydrolysis (saponification) involves heating the amide with a strong aqueous base, such as sodium hydroxide (B78521). libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. researchgate.net This process is generally more challenging than ester hydrolysis due to the resonance stabilization of the amide bond but can be achieved, often with a heterogeneous catalyst like Nb₂O₅ to facilitate the reaction. rsc.org The reaction yields a carboxylate salt (sodium acetate) and the free amine (Methyl 2-amino-4-bromobenzoate). The resulting primary amine can then be used in a variety of subsequent derivatization reactions, such as diazotization or acylation.

| Condition | Reagents | Products |

|---|---|---|

| Acidic | Aqueous HCl or H₂SO₄, Heat | Methyl 2-amino-4-bromobenzoate (as ammonium salt), Acetic Acid |

| Basic | Aqueous NaOH, Heat | Methyl 2-amino-4-bromobenzoate, Sodium Acetate |

N-Alkylation and N-Acylation Reactions

Direct N-alkylation or N-acylation of the acetamido group is generally challenging. The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, making the nitrogen significantly less nucleophilic than that of an amine.

To achieve N-alkylation or N-acylation, the amide must typically be deprotonated first. This requires the use of a strong base, such as sodium hydride (NaH), to remove the acidic N-H proton and generate a highly nucleophilic amide anion. nih.gov This anion can then react with an alkyl halide (for N-alkylation) or an acyl halide/anhydride (B1165640) (for N-acylation) to form the desired N-substituted product. These reactions must be carried out under anhydrous conditions to prevent the strong base from being quenched by water. This approach of activating the amide by deprotonation opens a pathway to further functionalize the nitrogen atom. nih.gov

Reactivity of the Methyl Ester Group

The methyl ester group (-COOCH₃) is a key site for chemical modification, allowing for the synthesis of other esters or the corresponding carboxylic acid.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For Methyl 2-acetamido-4-bromobenzoate, this would involve reacting it with an alcohol (R-OH) to produce a new ester and methanol (B129727).

While specific documented examples of transesterification for this exact compound are not prevalent in readily available literature, the general mechanism is well-established. An acid-catalyzed transesterification, for instance, would proceed by protonation of the carbonyl oxygen of the methyl ester, followed by nucleophilic attack from the new alcohol.

Table 1: Generalized Transesterification Reaction

| Reactant | Reagent/Catalyst | Product |

|---|

This transformation is a fundamental process in organic synthesis, allowing for the modification of the ester group to alter the physical and chemical properties of the molecule for various applications. nih.gov

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-acetamido-4-bromobenzoic acid, is a common and crucial transformation. This reaction can be carried out under either acidic or basic conditions.

Under basic conditions, such as heating with aqueous sodium hydroxide (NaOH) followed by an acidic workup, the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. chemspider.comstackexchange.com This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid product. This saponification process is typically irreversible and often results in high yields. chemspider.com

Acid-catalyzed hydrolysis, using a strong acid like hydrochloric acid (HCl) in the presence of water, is an equilibrium process. The mechanism involves protonation of the carbonyl oxygen, increasing its electrophilicity, followed by the attack of water.

Table 2: Representative Ester Hydrolysis Conditions

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | 1. NaOH, Water, Methanol2. Concentrated HCl | Reflux for 4h | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | 95% chemspider.com |

Note: The data in this table is for analogous substituted methyl benzoates to illustrate typical reaction conditions and yields for ester hydrolysis and its reverse reaction, esterification. chemspider.comgoogle.com The hydrolysis of Methyl 2-acetamido-4-bromobenzoate would be expected to proceed under similar conditions to yield 2-acetamido-4-bromobenzoic acid.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. libretexts.orgmasterorganicchemistry.com The regiochemical outcome of such a reaction on Methyl 2-acetamido-4-bromobenzoate is determined by the directing effects of the three existing substituents on the aromatic ring. lumenlearning.com

The directing effects of the substituents are as follows:

-NHCOCH₃ (Acetamido group at C2): This is a strongly activating group and an ortho, para-director. pressbooks.pub It donates electron density to the ring via resonance, stabilizing the carbocation intermediate (arenium ion) formed during the attack by an electrophile. quizlet.com The positions ortho (C3) and para (C5) to the acetamido group are therefore activated.

-Br (Bromo group at C4): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directors because their lone pairs can stabilize the intermediate carbocation through resonance. libretexts.orglibretexts.org It directs incoming electrophiles to the ortho (C3, C5) and para (C6) positions relative to itself.

-COOCH₃ (Methyl ester group at C1): This is a deactivating group and a meta-director. libretexts.org It withdraws electron density from the ring both inductively and by resonance, making the ring less nucleophilic and directing incoming groups to the meta (C3, C5) positions.

Analysis of Regioselectivity:

The positions available for substitution are C3, C5, and C6.

Position C3: This position is ortho to the powerful activating acetamido group, ortho to the bromo group, and meta to the deactivating ester group.

Position C5: This position is para to the activating acetamido group, ortho to the bromo group, and meta to the deactivating ester group.

Position C6: This position is para to the bromo group but ortho to the bulky and deactivating ester group, making it sterically hindered and electronically disfavored.

The dominant directing influence is the strongly activating acetamido group, which powerfully directs incoming electrophiles to its ortho (C3) and para (C5) positions. pressbooks.pubchemistrytalk.org The bromo and ester groups also direct to these same positions (C3 and C5). Therefore, electrophilic substitution will occur preferentially at the C3 and C5 positions. The distribution between these two sites would depend on the specific electrophile and reaction conditions, though the C5 position, being para to the strong activating group, is often a major product site.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 2-acetamido-4-bromo-3-nitrobenzoate and/or Methyl 2-acetamido-4-bromo-5-nitrobenzoate |

Mechanistic Investigations of Reactions Involving Methyl 2 Acetamido 4 Bromobenzoate

Elucidation of Detailed Reaction Mechanisms

Currently, there is a notable absence of published research specifically detailing the reaction mechanisms involving Methyl 2-acetamido-4-bromobenzoate. General mechanistic principles of related reactions, such as nucleophilic aromatic substitution or transformations of the acetamido and methyl ester functional groups, can be inferred. However, the specific influence of the bromine atom at the 4-position and the acetamido group at the 2-position on the electron distribution within the benzene (B151609) ring and, consequently, on the reaction pathways, has not been explicitly investigated.

Kinetic Studies and Determination of Rate Laws

A fundamental aspect of understanding any chemical reaction is the study of its kinetics and the establishment of a rate law, which mathematically describes the reaction speed and its dependence on the concentration of reactants. As of now, there are no available kinetic data or determined rate laws for reactions in which Methyl 2-acetamido-4-bromobenzoate is a reactant. Such studies would be invaluable in predicting how changes in reaction conditions, such as reactant concentrations, would affect the rate of product formation.

Identification and Characterization of Reaction Intermediates

The identification and characterization of transient species, or reaction intermediates, are crucial for piecing together a reaction mechanism. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and computational modeling are often employed to detect and understand these short-lived species. For reactions involving Methyl 2-acetamido-4-bromobenzoate, there is no published evidence of the isolation or spectroscopic characterization of any reaction intermediates.

Influence of Solvents and Catalysts on Reaction Pathways

The choice of solvent and the presence of a catalyst can profoundly impact the course of a chemical reaction, influencing its rate, selectivity, and even the nature of the products formed. While general principles of solvent and catalyst effects are well-established in organic chemistry, specific studies on how different solvents or catalysts modulate the reactivity of Methyl 2-acetamido-4-bromobenzoate are lacking.

Stereochemical Outcomes and Diastereoselectivity in Transformations

For reactions that can produce stereoisomers, understanding the stereochemical outcome is of paramount importance, particularly in the synthesis of chiral molecules. There are no reports on the stereochemical or diastereoselective transformations of Methyl 2-acetamido-4-bromobenzoate. Future research in this area would be necessary to explore its potential in stereoselective synthesis.

Advanced Spectroscopic Analysis and Structural Elucidation of Methyl 2 Acetamido 4 Bromobenzoate

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR spectral data with peak assignments for Methyl 2-acetamido-4-bromobenzoate are not available in the searched literature. A detailed analysis of characteristic vibrational modes, such as the N-H stretch, C=O stretching vibrations of the amide and ester groups, and aromatic C-H and C-Br stretches, cannot be provided without experimental data.

Raman Spectroscopy

No experimental Raman spectra for Methyl 2-acetamido-4-bromobenzoate were found in the conducted searches. Therefore, an analysis of its Raman-active vibrational modes cannot be presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR)

Detailed experimental ¹H NMR spectra and assigned chemical shifts for Methyl 2-acetamido-4-bromobenzoate are not available in the searched results. A complete analysis of the proton chemical environments, coupling constants, and multiplicity patterns is not possible without this data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

No published ¹³C NMR spectra with chemical shift assignments for Methyl 2-acetamido-4-bromobenzoate could be located. An analysis of the carbon skeleton of the molecule is therefore not possible. A patent document does mention the use of the compound as a starting material and provides ¹³C NMR data for a significantly more complex final product. googleapis.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

There is no information available regarding two-dimensional NMR analysis (COSY, HSQC, HMBC) of Methyl 2-acetamido-4-bromobenzoate in the searched literature. Consequently, a detailed structural elucidation based on these techniques cannot be performed.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a molecule's elemental formula. Techniques like Secondary Electrospray Ionization (SESI)-HRMS are noted for their ability to analyze volatile organic compounds with high sensitivity and reproducibility. nih.gov For Methyl 2-acetamido-4-bromobenzoate (C₁₀H₁₀BrNO₃), HRMS can distinguish its precise molecular mass from other compounds with the same nominal mass but different elemental compositions. This precision is crucial for confirming the identity of the synthesized compound.

The theoretical exact mass of the primary isotopic composition of Methyl 2-acetamido-4-bromobenzoate would be calculated and compared against the experimental value obtained from an HRMS instrument. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct elemental formula.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry, also known as MS/MS, is a technique where ions are selected and fragmented to provide structural information. wikipedia.org In an MS/MS experiment, the molecular ion (precursor ion) of Methyl 2-acetamido-4-bromobenzoate would be isolated and then subjected to fragmentation through methods like collision-induced dissociation (CID). wikipedia.orgnih.gov The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer. wikipedia.org

The fragmentation pattern offers a "fingerprint" of the molecule's structure. For Methyl 2-acetamido-4-bromobenzoate, predictable fragmentation pathways would include the loss of the methoxy (B1213986) group (-OCH₃), the acetyl group (-COCH₃), or the entire methyl ester group (-COOCH₃). Analysis of related bromo-methyl-benzoquinones has shown that ESI-MS/MS is effective for screening the reactivity and interactions of such compounds. nih.gov Data from the NIST (National Institute of Standards and Technology) database for the related compound Methyl 4-bromobenzoate (B14158574) shows an appearance energy for the C₇H₄OBr⁺ ion, corresponding to the loss of a methoxy radical. nist.gov

Table 1: Hypothetical MS/MS Fragmentation for Methyl 2-acetamido-4-bromobenzoate

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Structural Fragment Lost |

|---|---|---|---|

| 271/273 [M+H]⁺ | CH₃OH | 239/241 | Methanol (B129727) |

| 271/273 [M+H]⁺ | C₂H₂O | 229/231 | Ketene |

Note: The presence of bromine results in a characteristic isotopic pattern (¹⁹Br/⁸¹Br) with two peaks of nearly equal intensity separated by 2 Da, which would be observed for the molecular ion and any bromine-containing fragments.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. The benzene (B151609) ring in Methyl 2-acetamido-4-bromobenzoate is a primary chromophore.

The substituents on the benzene ring—the acetamido group, the bromo group, and the methyl ester group—will influence the energy of the electronic transitions and thus the position (λmax) and intensity of the absorption bands. Studies on bromobenzenes and other substituted benzenes confirm that substituents alter the UV absorption spectra. science-softcon.de While specific spectra for Methyl 2-acetamido-4-bromobenzoate are not available, the analysis would be expected to reveal characteristic π → π* transitions associated with the substituted aromatic system.

Table 2: Typical UV Absorption Ranges for Substituted Benzenes

| Transition | Typical λmax Range (nm) | Description |

|---|---|---|

| π → π* (E2-band) | 200 - 230 | High-intensity band related to the benzene ring. |

Note: The exact λmax for Methyl 2-acetamido-4-bromobenzoate would depend on the solvent used and the combined electronic effects of all substituents.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique provides accurate bond lengths, bond angles, and torsional angles, confirming the compound's connectivity and stereochemistry.

While a crystal structure for Methyl 2-acetamido-4-bromobenzoate has not been published, extensive crystallographic data exists for related structures like Methyl 4-bromobenzoate and 2-acetylamino-benzoic acid. researchgate.netresearchgate.net For Methyl 4-bromobenzoate, the structure was determined to be orthorhombic, and a notable feature is a short Br⋯O interaction in the crystal packing. researchgate.net An analysis of 2-acetylamino-benzoic acid revealed its crystal cohesion is dominated by N—H···O and O—H···O hydrogen bonds. researchgate.net A crystallographic study of Methyl 2-acetamido-4-bromobenzoate would similarly provide unambiguous proof of its structure and reveal insights into its intermolecular interactions in the solid state.

Table 3: Crystallographic Data for Related Compounds

| Parameter | Methyl 4-bromobenzoate researchgate.net | 2-acetylamino-benzoic acid researchgate.net |

|---|---|---|

| Formula | C₈H₇BrO₂ | C₉H₉NO₃ |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbca | Fdd2 |

| a (Å) | 13.8485 (18) | 10.848 (1) |

| b (Å) | 5.8921 (8) | 30.264 (1) |

| c (Å) | 19.613 (2) | 10.577 (1) |

| V (ų) | 1600.4 (3) | 3472.47 (2) |

Comprehensive Chromatographic-Spectroscopic Coupling for Purity Assessment

Assessing the purity of a chemical sample is critical. The coupling of a chromatographic separation technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with a spectroscopic detector provides a powerful method for purity analysis. GC-MS is a particularly effective combination.

In this approach, the sample is injected into the chromatograph, which separates the target compound from impurities, residual starting materials, and reaction byproducts. As each component elutes from the chromatographic column, it enters the mass spectrometer, which generates a mass spectrum for identification. The purity of Methyl 2-acetamido-4-bromobenzoate can be determined by integrating the area of its corresponding chromatographic peak and comparing it to the total area of all peaks in the chromatogram. The NIST and SpectraBase libraries contain GC-MS data for the related compound Methyl 4-bromobenzoate, demonstrating the utility of this technique for analyzing such molecules. nist.govspectrabase.com

Applications of Methyl 2 Acetamido 4 Bromobenzoate As a Synthetic Synthon

Building Block in the Synthesis of Complex Organic Molecules

As a functionalized aromatic compound, Methyl 2-acetamido-4-bromobenzoate possesses several reactive sites that theoretically allow it to serve as a versatile building block, or synthon, in the construction of more complex molecular architectures. The bromine atom, the acetamido group, and the methyl ester each offer potential for various chemical transformations.

However, specific examples of complex organic molecules synthesized directly from Methyl 2-acetamido-4-bromobenzoate are not detailed in the reviewed literature. While related bromobenzoate derivatives are widely used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, leading to intricate molecular frameworks, documented instances of this specific compound's use are not presently available.

Table 1: Potential Reactive Sites of Methyl 2-acetamido-4-bromobenzoate for Synthesis

| Functional Group | Potential Reaction Types |

| Bromine Atom | Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling reactions; Grignard formation. |

| Methyl Ester | Hydrolysis to carboxylic acid; Amidation; Reduction to alcohol. |

| Acetamido Group | Hydrolysis to amine; Directed ortho-metalation. |

| Aromatic Ring | Electrophilic or nucleophilic aromatic substitution (influenced by existing substituents). |

This table is based on general chemical principles, as specific research findings for this compound were not available.

Precursor for Materials with Defined Optical or Electronic Properties

The synthesis of organic materials with specific optical or electronic properties, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), often relies on building blocks that can be incorporated into larger conjugated systems. Aryl halides, like the bromo-functional group in Methyl 2-acetamido-4-bromobenzoate, are common precursors for the palladium-catalyzed cross-coupling reactions used to build these systems.

Despite this potential, a search of scientific databases and journals did not yield any studies where Methyl 2-acetamido-4-bromobenzoate is specifically used as a precursor for materials with defined optical or electronic properties. Research in this area appears to utilize other, more extensively studied, brominated aromatic compounds.

Intermediate in the Synthesis of Bioactive Molecule Analogs

Chemical intermediates are crucial in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). nih.gov Halogenated benzoic acids and their derivatives are recognized as an interesting class of biologically active compounds. researchgate.net They can serve as the starting point for creating analogs of existing drugs to improve efficacy, selectivity, or pharmacokinetic properties.

No specific published research was found that documents the use of Methyl 2-acetamido-4-bromobenzoate as an intermediate in the synthesis of a specific bioactive molecule or its analogs. While its structure is suggestive of a potential role in medicinal chemistry, concrete examples are not available in the reviewed literature.

Utility in Multi-Component Reaction Development

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. researchgate.net MCRs are powerful tools in drug discovery as they allow for the rapid generation of large libraries of diverse compounds. scbt.com

The utility of a specific compound in MCRs depends on its functional groups. For example, the amine derived from the hydrolysis of the acetamido group in Methyl 2-acetamido-4-bromobenzoate could potentially be used in MCRs like the Ugi or Passerini reactions. However, there is no evidence in the current scientific literature of Methyl 2-acetamido-4-bromobenzoate being utilized as a component in the development or application of multi-component reactions.

Scaffold for Chemical Library Generation

A chemical scaffold is a core structure of a molecule to which various substituents are attached to create a library of related compounds. researchgate.net These libraries are then screened for biological activity in the drug discovery process. nih.gov The generation of such libraries is often facilitated by high-throughput and combinatorial chemistry techniques, where MCRs play a significant role. nih.gov

Given the absence of literature on the use of Methyl 2-acetamido-4-bromobenzoate in multi-component reactions, there is consequently no information available on its application as a scaffold for the generation of chemical libraries. The potential exists, but it does not appear to be a path that has been explored or published in the available scientific literature.

Conclusion and Future Research Directions

Summary of Established Research Contributions

The primary established role of Methyl 2-acetamido-4-bromobenzoate is as a crucial intermediate in the synthesis of complex molecules, most notably Toll-like receptor (TLR) agonists. Recent patent literature, specifically documents AU-2023253036-A1, CN-119365479-A, and WO-2023198195-A1, all pertaining to "Conjugates comprising Toll-like receptor agonists," underscores the compound's utility. These patents suggest that Methyl 2-acetamido-4-bromobenzoate serves as a scaffold, providing a versatile platform for the attachment of various functional groups necessary for the final biological activity of the target immunotherapeutic agents.

The structure of Methyl 2-acetamido-4-bromobenzoate, featuring an acetamido group, a bromine atom, and a methyl ester on a benzene (B151609) ring, offers multiple reaction sites. This allows for controlled, sequential modifications, a critical aspect in the multi-step synthesis of intricate drug molecules. The bromine atom, for instance, is a versatile handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments. The acetamido and methyl ester groups can also be manipulated to fine-tune the properties of the final conjugate.

Identification of Emerging Research Avenues and Key Challenges

The burgeoning field of immunotherapy presents the most promising research avenue for Methyl 2-acetamido-4-bromobenzoate. Its application in the synthesis of TLR7 and TLR8 agonist conjugates is at the forefront of this research. nih.gov TLRs are a class of proteins that play a key role in the innate immune system, and their activation can trigger a potent anti-tumor or anti-viral response. nih.gov By conjugating a TLR agonist to a targeting moiety, such as an antibody, researchers aim to deliver the immune-stimulating agent directly to the site of disease, thereby enhancing efficacy and reducing systemic side effects. plos.org

A key challenge in this area is the precise and efficient synthesis of these complex bioconjugates. The development of robust and scalable synthetic routes that utilize intermediates like Methyl 2-acetamido-4-bromobenzoate is therefore a significant area of ongoing research. Further exploration into the structure-activity relationships of the resulting TLR agonist conjugates will also be crucial to optimize their therapeutic potential.

Potential Impact on Related Chemical Disciplines

The utility of Methyl 2-acetamido-4-bromobenzoate is poised to make a notable impact on several chemical disciplines:

Medicinal Chemistry: As a key building block for a new class of immunotherapeutics, this compound contributes directly to the development of innovative treatments for cancer and infectious diseases. Its structural features allow for the creation of diverse libraries of compounds for screening and optimization.

Organic Synthesis: The demand for Methyl 2-acetamido-4-bromobenzoate and its derivatives will likely spur the development of new and improved synthetic methodologies for its preparation. This could involve exploring more efficient bromination and amination reactions on benzoate (B1203000) precursors.

Combinatorial Chemistry: The trifunctional nature of this molecule makes it an ideal candidate for combinatorial synthesis approaches, enabling the rapid generation of a multitude of structurally diverse TLR agonist conjugates for high-throughput screening.

Future Directions in Synthetic and Mechanistic Methodologies

Future research will likely focus on several key areas to expand the utility of Methyl 2-acetamido-4-bromobenzoate:

Development of More Efficient Synthetic Routes: While the compound is commercially available, the development of more cost-effective and environmentally friendly synthetic methods will be crucial for its large-scale application. This could involve catalytic C-H activation or flow chemistry approaches.

Exploration of Novel Reactions: Investigating the reactivity of the different functional groups on the molecule could lead to the discovery of new synthetic transformations and the creation of novel molecular architectures. For example, the development of selective reactions that differentiate between the various positions on the aromatic ring would be highly valuable.

Mechanistic Studies: A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of Methyl 2-acetamido-4-bromobenzoate will enable chemists to optimize reaction conditions and predict the outcomes of new synthetic strategies.

Expansion to Other Therapeutic Targets: While the current focus is on TLR agonists, the versatile nature of this building block could be exploited for the synthesis of inhibitors or modulators of other important biological targets.

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 2-acetamido-4-bromobenzoate?

A two-step approach is typically employed: (1) acetylation of 2-amino-4-bromobenzoic acid using acetic anhydride or acetyl chloride in a basic medium (e.g., pyridine) to protect the amine group, followed by (2) esterification with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Bromination may require careful control of stoichiometry and temperature to avoid over-substitution. Intermediate purification via recrystallization (ethanol/water mixtures) is advised .

Q. How should researchers purify Methyl 2-acetamido-4-bromobenzoate after synthesis?

Recrystallization using a solvent system like ethyl acetate/hexane or methanol/water is effective. Column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) can resolve impurities. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm melting point consistency (compare with literature values using differential scanning calorimetry) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify acetamido (-NHCOCH₃) protons (δ ~2.1 ppm for CH₃, δ ~8-10 ppm for NH) and aromatic bromine coupling patterns (e.g., meta/para substitution).

- IR : Confirm ester carbonyl (C=O, ~1720 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches.

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks at m/z 272 (M+H⁺ for C₁₀H₁₀BrNO₃). Single-crystal X-ray diffraction (SCXRD) is recommended for absolute configuration confirmation .

Q. What safety precautions are essential when handling this compound?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid inhalation/contact; wash skin immediately with soap/water for ≥15 minutes if exposed .

- Store in airtight containers away from light/moisture. Toxicity data are limited, so treat as potentially hazardous .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve bromination selectivity in the precursor?

Use controlled equivalents of N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C to minimize di-bromination. Lewis acids (e.g., FeCl₃) enhance regioselectivity. Monitor reaction progress via in-situ FTIR or HPLC. Computational modeling (DFT) predicts electron density at substitution sites to guide optimization .

Q. What analytical methods resolve contradictions in reported melting points or spectral data?

- DSC/TGA : Accurately determine melting points and thermal stability.

- 2D NMR (HSQC, HMBC) : Resolve ambiguous proton-carbon correlations, especially in aromatic regions.

- Cross-validate with SCXRD data to confirm structural assignments .

Q. How to develop a stability-indicating HPLC method for this compound?

Q. What strategies mitigate hydrolysis of the ester group during storage?

Store under inert gas (N₂/Ar) at −20°C in amber vials. Lyophilization reduces hydrolytic activity. Pre-formulation studies with excipients (e.g., cyclodextrins) can enhance stability in solution .

Q. How to investigate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Catalyst System : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in toluene/water (3:1).

- Monitoring : Track aryl bromide conversion via GC-MS or ¹H NMR.

- Mechanistic Probes : Isotopic labeling (e.g., ¹³C-acetamido) or computational studies (NBO analysis) to evaluate electronic effects .

Q. What computational tools predict metabolic or environmental degradation pathways?

Use software like Gaussian (DFT) or EPI Suite to model hydrolysis/oxidation. QSAR models estimate biodegradation half-lives. Experimental validation via LC-MS/MS identifies major metabolites (e.g., de-esterified or de-brominated products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.